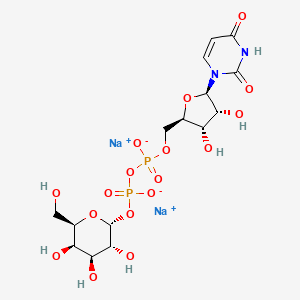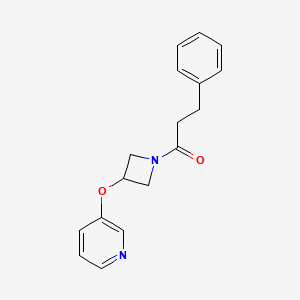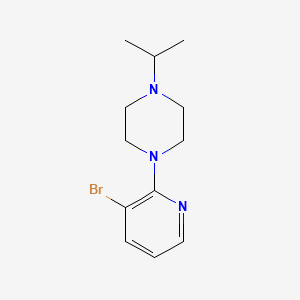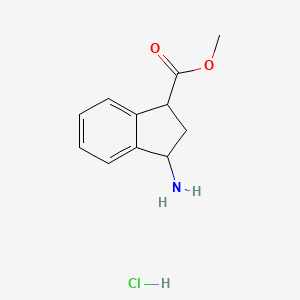![molecular formula C14H16N2O3 B2521014 [6-(2,6-Dimethoxyphenoxy)pyridin-3-yl]methanamine CAS No. 953897-58-0](/img/structure/B2521014.png)
[6-(2,6-Dimethoxyphenoxy)pyridin-3-yl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves strategic organic reactions. For instance, the synthesis of a dimer involving a pyridine derivative was achieved by reacting dibenzyltin(IV) chloride with 2,6-pyridine dicarboxylic acid in methanol, indicating the use of a metal-catalyzed reaction to form complex structures . Another paper describes the synthesis of a series of 6-substituted-2,4-dimethyl-3-pyridinols, which involved a low-temperature aryl bromide-to-alcohol conversion and a Baeyer-Villiger reaction for a methoxy derivative . These methods could potentially be adapted for the synthesis of "[6-(2,6-Dimethoxyphenoxy)pyridin-3-yl]methanamine" by incorporating appropriate functional groups and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds related to "[6-(2,6-Dimethoxyphenoxy)pyridin-3-yl]methanamine" has been characterized using various analytical techniques. For example, the crystal structure of a pyridine dicarboxylato complex was determined using X-ray single crystal diffraction, revealing a seven-coordinate dimer with a distorted bipyramidal structure . This suggests that the compound of interest may also form complex structures and could be analyzed using similar techniques to determine its precise molecular geometry.
Chemical Reactions Analysis
The reactivity of pyridine derivatives has been studied, particularly in the context of their antioxidant properties. The reactivity towards peroxyl radicals was examined, revealing that some pyridinols are highly effective phenolic chain-breaking antioxidants . This indicates that "[6-(2,6-Dimethoxyphenoxy)pyridin-3-yl]methanamine" might also exhibit significant reactivity in radical-mediated processes, which could be explored in further studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine-containing compounds have been reported, such as solubility in aprotic amide solvents and cresols, thermal stability with high glass transition temperatures, and low dielectric constants . These properties are crucial for the application of such materials in high-performance polymers and electronics. The compound "[6-(2,6-Dimethoxyphenoxy)pyridin-3-yl]methanamine" could potentially share some of these properties, making it a candidate for similar applications.
科学的研究の応用
Anticonvulsant Agents
- Schiff bases of 3-aminomethyl pyridine, which include derivatives of pyridin-3-yl methanamine, have been synthesized and screened for anticonvulsant activity. Several compounds showed significant protection against seizures, highlighting the potential of these compounds in anticonvulsant drug development (Pandey & Srivastava, 2011).
Photophysical Behaviors
- Studies on polydentate ligands, including derivatives of pyridin-3-yl methanamine, demonstrated interesting photophysical behaviors such as red-shifts in fluorescence upon interaction with specific ions. This research contributes to the understanding of the properties of these compounds and their potential applications in sensing and imaging technologies (Li Ping-hua, 2010).
Catalytic Applications
- The synthesis and characterization of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, which are closely related to the compound , have been conducted. These derivatives have been used to create unsymmetrical pincer palladacycles, showing good activity and selectivity in catalytic applications (Roffe et al., 2016).
Anticancer Activity
- Schiff base ligands related to pyridin-3-yl methanamine have been used to synthesize new palladium and platinum complexes. These complexes exhibited significant anticancer activity against various human cancerous cell lines, suggesting potential therapeutic applications (Mbugua et al., 2020).
Photocytotoxicity in Red Light
- Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine have shown unprecedented photocytotoxicity in red light, indicating potential applications in targeted cancer therapies (Basu et al., 2014).
Hydroxylation of Alkanes
- Diiron(III) complexes with bis(pyridin-2-ylmethyl)amine, a compound similar to the one , have been studied as catalysts for the selective hydroxylation of alkanes, which could have implications in industrial chemical processes (Sankaralingam & Palaniandavar, 2014).
Enhanced Cellular Uptake and Selectivity
- Iron(III) complexes with pyridoxal Schiff bases and modified dipicolylamines, including phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, demonstrated enhanced uptake in cancer cells and significant photocytotoxicity. This suggests potential applications in selective cancer treatments (Basu et al., 2015).
Luminescent Lanthanide Compounds and Iron Complexes
- 2,6-Di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine derivatives have been used as ligands, demonstrating applications in luminescent lanthanide compounds for biological sensing and iron complexes with unusual spin-state transitions, relevant for materials science and sensing technologies (Halcrow, 2005).
Detection of Cyanide and Fluoride Anions
- A tri-(2-picolyl) amine functionalized triarylborane, incorporating a pyridin-2-yl unit, showed potential for effective detection and discrimination of cyanide and fluoride ions in aqueous solutions. This has implications in environmental monitoring and safety (Zhang et al., 2019).
Selective Detection of Metal Ions
- Compounds formed from the reaction of 2,3-dibromonaphthalene-1,4-dione with pyridin-2-yl methanamine showed effective and selective detection of Hg and Ni ions. This research opens pathways for the development of new sensors for environmental and industrial applications (Aggrwal et al., 2021).
Water Oxidation
- Mononuclear ruthenium complexes with ligands related to pyridin-2-yl methanamine demonstrated activity in the oxidation of water, contributing to the understanding of water oxidation mechanisms and potential applications in energy conversion technologies (Vennampalli et al., 2014).
Safety and Hazards
特性
IUPAC Name |
[6-(2,6-dimethoxyphenoxy)pyridin-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-17-11-4-3-5-12(18-2)14(11)19-13-7-6-10(8-15)9-16-13/h3-7,9H,8,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWGCNMMTMVREQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OC2=NC=C(C=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-(2,6-Dimethoxyphenoxy)pyridin-3-yl]methanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-chloro-4-methylphenyl)-6-(2,4-dichlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2520931.png)
![N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-2-pyrrolidinecarboxamide](/img/structure/B2520933.png)
![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2520935.png)
![N-(3-chlorophenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2520936.png)
![(E)-3-[4-(naphthalen-1-ylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B2520938.png)
![2-(3,4-dimethoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2520941.png)

![2-(3-chlorophenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2520944.png)
![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2520945.png)


![2-chloro-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2520952.png)

